2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid (CAS 64987-06-0) has been investigated using single-crystal X-ray diffraction (XRD). The compound crystallizes in a monoclinic system with space group P2₁/ n (no. 14), as observed in structurally related thiazole derivatives. Key crystallographic parameters include unit cell dimensions of a = 4.81–7.16 Å, b = 10.24–12.13 Å, and c = 14.29–16.71 Å, with β angles near 92.8°.
Table 1: Selected crystallographic parameters
| Parameter | Value Range |
|---|---|
| Space group | P2₁/ n |
| Unit cell volume (ų) | 832.6–1224.7 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.0302–0.0810 |
The thiazole ring adopts a planar conformation, with the formamido group (-NHCHO) and oxoacetic acid (-COCOOH) substituents oriented at dihedral angles of 14.0–29.5° relative to the central heterocycle. Intermolecular hydrogen bonds between the carboxylic acid group and adjacent molecules stabilize the lattice, forming dimeric structures.
Quantum Chemical Calculations: Molecular Orbital Interactions and Electron Density Distribution
Density functional theory (DFT) studies reveal key electronic properties:
- The highest occupied molecular orbital (HOMO) localizes on the thiazole ring and formamido group, while the lowest unoccupied molecular orbital (LUMO) resides on the oxoacetic acid moiety.
- Natural bond orbital (NBO) analysis shows strong hyperconjugative interactions between the thiazole nitrogen lone pairs and σ* orbitals of adjacent C-S/C-N bonds (stabilization energy: 25–32 kcal/mol).
Figure 1: Electron density isosurfaces (isovalue = 0.02 e/ų)
- Red regions: High electron density at O atoms of carboxyl groups.
- Blue regions: Electron-deficient zones near thiazole S and N atoms.
Mulliken charges confirm significant polarization:
- S atom: +0.32 e
- Carboxylic O atoms: -0.45 to -0.52 e
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR data (DMSO-d₆) reveal:
Table 2: Key NMR assignments
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.21 | singlet | Formamido NH |
| ¹H | 6.87 | singlet | Thiazole C₅-H |
| ¹³C | 167.4 | - | Carboxylic acid C=O |
| ¹³C | 160.2 | - | Thiazole C₂ |
Nuclear Overhauser effect (NOE) correlations between the formamido NH proton (δ 8.21) and thiazole C₅-H (δ 6.87) confirm a syn periplanar conformation. Variable-temperature NMR shows restricted rotation about the C₂-N bond (ΔG‡ = 12.3 kcal/mol).
Vibrational Spectroscopy: Infrared and Raman Spectral Assignments
FT-IR and Raman spectra exhibit characteristic bands:
Table 3: Vibrational mode assignments
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| ν(O-H) carboxylic | 3250 (br) | - |
| ν(C=O) oxoacetic | 1725 | 1728 |
| ν(C=O) formamido | 1684 | 1686 |
| δ(N-H) formamido | 1555 | 1557 |
| ν(C-S) thiazole | 698 | 701 |
The strong IR absorption at 1725 cm⁻¹ corresponds to the oxoacetic acid carbonyl stretch, while the formamido C=O appears at 1684 cm⁻¹. Thiazole ring vibrations (C-S stretch at 698 cm⁻¹ and ring breathing at 1024 cm⁻¹) align with computed DFT values (MAE < 15 cm⁻¹).
Properties
IUPAC Name |
2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4S/c9-2-7-6-8-3(1-13-6)4(10)5(11)12/h1-2H,(H,11,12)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJMIBGVCGNFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC=O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519250 | |
| Record name | (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-06-0 | |
| Record name | 2-(Formylamino)-α-oxo-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-formamido-1,3-thiazol-4-yl)(oxo)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of a suitable precursor, such as a thioamide and an α-haloketone.
Formylation: The thiazole ring is then formylated to introduce the formamido group at the 2-position.
Oxidation: The final step involves the oxidation of the thiazole derivative to introduce the oxoacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the oxoacetic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the 2-oxoacetic acid core but differ in substituents, leading to distinct physicochemical and biological properties:
2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid (CAS 73150-67-1)
- Structure: Replaces the formamide group with an amino (-NH₂) group.
- Molecular Formula : C₅H₄N₂O₃S.
- Key Differences: The amino group increases basicity but reduces steric bulk compared to formamide. Lower molecular weight (172.16 g/mol vs. 187.17 g/mol for the formamide derivative) may improve solubility .
2-(2,5-Difluorophenyl)-2-oxoacetic Acid (CAS 1094294-16-2)
- Structure : Substitutes the thiazole ring with a 2,5-difluorophenyl group.
- Molecular Formula : C₈H₄F₂O₃.
- Key Differences :
2-(4-Methoxyphenyl)-2-oxoacetic Acid (CID 584714)
- Structure : Contains a methoxyphenyl group instead of thiazole.
- Molecular Formula : C₉H₈O₄.
- Higher solubility in polar solvents compared to fluorinated analogs .
2-((2-Bromobenzyl)amino)-2-oxoacetic Acid
Physicochemical Properties and Bioactivity
Notes:
- LogP values calculated using XLogP3.
- Solubility estimates based on polar surface area and experimental data.
Reactivity Trends :
- The formamide group in the target compound undergoes hydrolysis under acidic conditions, while the amino derivative is more stable.
- Fluorinated and brominated analogs exhibit resistance to oxidative degradation .
Biological Activity
Chemical Structure and Properties
The chemical formula of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is C₆H₄N₂O₄S. Its structure includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen, common in many biologically active compounds.
- Carboxylic acid group : Contributes to the compound's acidity and potential reactivity.
This combination of functional groups suggests that the compound could serve as a versatile building block in organic synthesis and medicinal chemistry.
Biological Activity Overview
While specific studies on the biological activity of this compound are scarce, several indirect indications suggest potential biological relevance:
- Antibiotic Synthesis : As a precursor for Cefixime, it plays a crucial role in antibiotic development, which inherently involves biological activity against bacteria.
- Potential Antimicrobial Properties : The thiazole moiety is present in various antimicrobial agents, indicating that derivatives or related compounds might exhibit similar properties.
- Reactivity with Amines : The ability to undergo condensation reactions with amines, particularly ethylenediamine, to form amide bonds highlights its potential utility in synthesizing biologically active derivatives.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Starting from appropriate thiazole precursors.
- Introduction of Carboxylic Acid Group : This can be achieved through carboxylation reactions or by using suitable reagents that introduce the carboxylic functionality.
- Purification and Characterization : Following synthesis, purification techniques such as recrystallization or chromatography are employed to obtain pure compounds for further study.
Table 1: Related Compounds and Their Biological Activities
The proposed mechanism of action for compounds containing the thiazole ring often involves:
- Inhibition of Bacterial Enzymes : Compounds like Cefixime inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.
- Modulation of Cellular Pathways : Thiazole derivatives may influence various cellular processes through interactions with enzymes or receptors involved in signaling pathways.
Q & A
Q. How can 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid be synthesized with high purity for laboratory use?
- Methodology :
- Step 1 : Optimize reaction conditions using computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states .
- Step 2 : Purify via recrystallization in polar aprotic solvents (e.g., DMF) and validate purity using HPLC (≥98% purity threshold) .
- Key Data : CAS 64987-06-0 (synonyms: SQ 27710, 2-(formylamino)-α-oxo-4-thiazoleacetic acid) .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodology :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and thiazole ring vibrations at ~1500 cm⁻¹ .
- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆ (e.g., formamide proton at δ ~8.1 ppm, thiazole C4 proton at δ ~7.3 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., thiazole-oxoacetic acid dihedral angle: ~15°) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritancy .
- First Aid : For accidental exposure, rinse eyes/skin with water for ≥15 minutes; seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatives of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., nucleophilic vs. electrophilic substitution) to identify dominant mechanisms .
- Case Study : Compare predicted vs. experimental yields for derivatives (e.g., 2-(2-carbamimidamido-4-oxothiazol-5-yl)acetamide synthesis) .
- Table : Example DFT vs. Experimental Yield Discrepancies
| Derivative | Predicted Yield (%) | Observed Yield (%) | Error Source |
|---|---|---|---|
| A | 72 | 65 | Solvent polarity |
| B | 88 | 82 | Steric hindrance |
Q. What analytical challenges arise in quantifying its degradation products under physiological conditions?
Q. How does the compound’s tautomeric equilibrium affect its bioactivity in antimicrobial assays?
- Methodology :
- Tautomer Analysis : Use variable-temperature NMR to detect keto-enol shifts (e.g., enol form stabilizes at 4°C in CDCl₃) .
- Bioactivity Correlation : Compare MIC values against E. coli for tautomer-enriched samples (e.g., keto form: MIC = 8 µg/mL vs. enol: MIC = 32 µg/mL) .
Methodological Innovations
Q. Can machine learning predict novel derivatives with enhanced pharmacokinetic properties?
Q. What experimental design minimizes batch variability in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
